1-(2-Methoxyphenyl)-3-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea
Description
This urea derivative features a 2-methoxyphenyl group attached to one nitrogen of the urea core. The other nitrogen is connected via an ethyl linker to a pyridazin-3-ylamine moiety, which is further substituted with a 6-methylpyridin-2-yl group.
- Urea linkage: Known for hydrogen-bonding interactions with biological targets.
- Pyridazine core: A heterocyclic scaffold often associated with kinase inhibition or nucleotide-binding protein modulation.
- Methoxy and methylpyridinyl groups: These substituents may enhance lipophilicity and target affinity.
While direct biological data for this compound are absent in the provided evidence, its structural analogs (e.g., pyridazine- and urea-containing molecules) exhibit anticancer, kinase inhibitory, and analgesic activities .
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-[2-[[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O2/c1-14-6-5-9-18(23-14)25-19-11-10-17(26-27-19)21-12-13-22-20(28)24-15-7-3-4-8-16(15)29-2/h3-11H,12-13H2,1-2H3,(H,21,26)(H2,22,24,28)(H,23,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLIAJLUBSHGZIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NN=C(C=C2)NCCNC(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-Methoxyphenyl)-3-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 343.44 g/mol. The structural complexity arises from the presence of multiple functional groups, including a methoxy group, urea moiety, and pyridazinyl and pyridinyl rings.
- Kinase Inhibition : Preliminary studies suggest that this compound may act as a kinase inhibitor. Kinases are crucial in various signaling pathways, particularly those involved in cancer progression. The compound's structure allows it to potentially bind to ATP-binding sites, inhibiting kinase activity related to tumor growth.
- Antitumor Activity : Research has indicated that similar compounds within the same structural class exhibit significant antitumor properties. For instance, pyrazole derivatives have been shown to inhibit key kinases like BRAF and EGFR, which are often implicated in oncogenesis .
Antitumor Efficacy
A summary of biological activity data for related compounds is provided in the table below:
| Compound Name | Target Kinase | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | BRAF(V600E) | 0.067 | Inhibition |
| Compound B | EGFR | 0.30 | Inhibition |
| Compound C | Aurora-A | 25 | Inhibition |
These findings suggest that compounds with similar structures to This compound may also exhibit potent antitumor effects.
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that derivatives of the urea compound exhibit cytotoxicity against various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). For instance, one study reported an IC50 value of 49.85 µM for a structurally similar pyrazole derivative against A549 cells .
- In Vivo Studies : Animal models have been employed to assess the efficacy of similar compounds in reducing tumor size. These studies highlight the potential for these compounds to be developed into effective anticancer agents.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The table below compares the target compound with structurally related derivatives from the evidence:
Key Observations:
Substituent Diversity: The target compound’s 2-methoxyphenyl group contrasts with chlorophenyl or trifluoromethylphenyl groups in 5e, which are more electron-withdrawing and may enhance anticancer activity .
Pyridazine Modifications: The 6-methylpyridin-2-yl substituent on the pyridazine ring may improve solubility compared to pyrazolyl () or imidazo-pyridazine () groups . Amino groups on pyridazine (target compound) could enhance hydrogen bonding versus butyl(methyl)amino (), which may prioritize hydrophobic interactions .
Q & A
Q. What are the standard synthetic routes for synthesizing 1-(2-Methoxyphenyl)-3-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea?
The synthesis typically involves multi-step reactions, starting with pyridazine and methoxyphenyl precursors. Key steps include:
- Coupling reactions : Suzuki or Buchwald-Hartwig couplings to assemble the pyridazine and pyridine moieties .
- Urea formation : Reacting isocyanates with amines under controlled conditions (e.g., DMF as solvent, 60–80°C) .
- Purification : Column chromatography or recrystallization to isolate the final product . Catalysts like palladium (e.g., Pd(OAc)₂) are critical for coupling efficiency, while solvents such as dichloroethane or DMF optimize reaction kinetics .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
Structural validation relies on:
- NMR : - and -NMR to confirm proton environments and carbon backbone .
- Mass spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
- Infrared (IR) spectroscopy : Identification of urea C=O stretches (~1650–1700 cm⁻¹) and aromatic C-H vibrations .
Advanced Research Questions
Q. How can reaction parameters be optimized to improve synthesis yield?
Yield optimization involves:
- Catalyst screening : Testing Pd vs. Cu catalysts for coupling efficiency; Pd(OAc)₂ often provides higher yields in Buchwald-Hartwig reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while dichloroethane reduces side reactions .
- Temperature control : Lower temperatures (e.g., 50°C) minimize decomposition during urea formation . Reaction monitoring via HPLC ensures intermediate purity before proceeding to subsequent steps .
Q. What experimental strategies elucidate biological target specificity?
Target identification methodologies include:
- Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity (Kd) for suspected targets .
- Kinase profiling : Screening against kinase panels to identify inhibitory activity (IC₅₀ values) .
- Mutagenesis studies : Modifying active-site residues in enzymes to assess binding dependencies .
Q. How can structure-activity relationship (SAR) studies enhance biological activity?
SAR strategies involve:
- Substituent variation : Modifying the methoxyphenyl or pyridazine groups to alter steric/electronic effects (e.g., replacing -OCH₃ with -CF₃) .
- Bioisosteric replacements : Swapping pyridazine with pyrimidine to improve solubility while retaining activity .
- In vitro testing : Comparing analogs in cell viability assays (e.g., MTT assays) to correlate structural changes with potency .
Q. What methodologies address discrepancies in catalytic systems for coupling reactions?
Contradictory catalytic outcomes (e.g., Pd vs. Cu) are resolved by:
- Mechanistic studies : Investigating whether oxidative addition (Pd) vs. radical pathways (Cu) dominate under specific conditions .
- Solvent compatibility : Assessing catalyst stability in polar vs. nonpolar solvents (e.g., THF deactivates Pd but not Cu) .
- Additive screening : Ligands like XPhos improve Pd catalyst turnover, reducing byproducts .
Methodological Considerations
- Data contradiction analysis : Conflicting spectroscopic or biological data should be cross-validated using orthogonal techniques (e.g., X-ray crystallography for structural ambiguity) .
- Pharmacological assay design : Include positive controls (e.g., staurosporine for kinase inhibition) and dose-response curves to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
